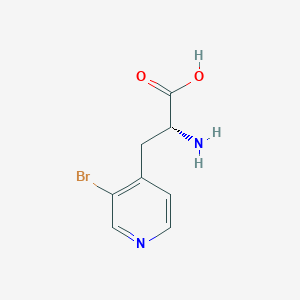
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and a suitable amino acid derivative.
Coupling Reaction: The bromopyridine is coupled with the amino acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromopyridine ring, potentially converting the bromine atom to other functional groups.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Oxidized derivatives of the bromopyridine ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target protein. The amino acid backbone allows the compound to mimic natural substrates or inhibitors, thereby influencing biological pathways.
相似化合物的比较
(2R)-2-Amino-3-(4-bromophenyl)propanoic acid: This compound features a bromophenyl group instead of a bromopyridine group.
(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid: This compound has a chlorine atom instead of a bromine atom in the pyridine ring.
(2R)-2-Amino-3-(3-fluoropyridin-4-YL)propanoic acid: This compound has a fluorine atom instead of a bromine atom in the pyridine ring.
Uniqueness: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI 键 |
VGVPQWNGYUSCES-SSDOTTSWSA-N |
手性 SMILES |
C1=CN=CC(=C1C[C@H](C(=O)O)N)Br |
规范 SMILES |
C1=CN=CC(=C1CC(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
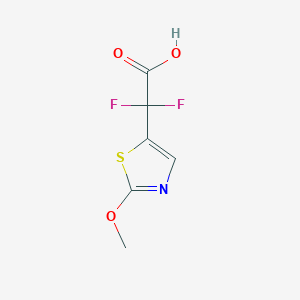
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

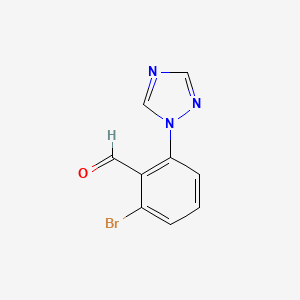
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
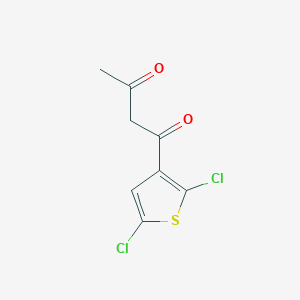



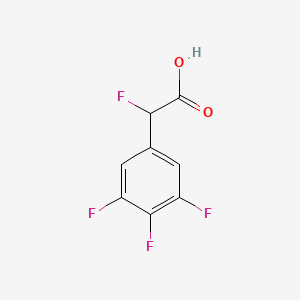
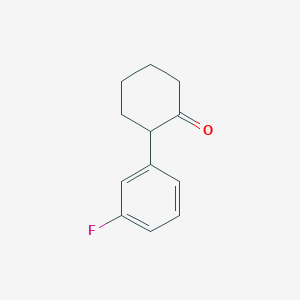
![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
